molecular formula C17H25N5O2 B107675 Prizidilol CAS No. 59010-44-5

Prizidilol

Cat. No. B107675
CAS RN: 59010-44-5
M. Wt: 331.4 g/mol
InChI Key: QGONODUKOFNSOY-UHFFFAOYSA-N
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Patent
US04111936

Procedure details

A stirred mixture of 6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione (2 g, 0.006 mole) and hydrazine hydrate (50 ml) was heated under reflux in an atmosphere of nitrogen for 90 minutes. Excess of hydrazine hydrate was removed under reduced pressure and 3-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine was isolated as the hemisulphate hemihydrate (2.34 g, 98%, m.p. 180°-185° ). Recrystallisation from aqueous ethanol gave a crystalline material of m.p. 200°-203° (decomposition). (Found: C, 52.41; H, 6.76; N, 17.78; M+, 331. C17H25N5O2. 1/2H2SO4. 1/2H2O requires: C, 52.43; H, 6.99; N, 17.98%; M(base), 331).
Name
6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][CH2:6][CH:7]([OH:23])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[CH:17]=[CH:18][C:19](=S)[NH:20][N:21]=1)([CH3:4])([CH3:3])[CH3:2].O.[NH2:25][NH2:26]>>[C:1]([NH:5][CH2:6][CH:7]([OH:23])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[N:21]=[N:20][C:19]([NH:25][NH2:26])=[CH:18][CH:17]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-3(2H)-pyridazinethione
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)NCC(COC1=C(C=CC=C1)C=1C=CC(NN1)=S)O
Name
Quantity
50 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an atmosphere of nitrogen for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
Excess of hydrazine hydrate was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCC(COC1=C(C=CC=C1)C=1N=NC(=CC1)NN)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.